

An In-depth Technical Guide to 3-Ethoxybenzonitrile for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Ethoxybenzonitrile**

Cat. No.: **B1293884**

[Get Quote](#)

This guide provides a comprehensive technical overview of **3-Ethoxybenzonitrile**, a key aromatic nitrile derivative. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical identity, synthesis, reactivity, and applications, with a focus on the underlying scientific principles that govern its utility in modern organic and medicinal chemistry.

Core Chemical Identity and Properties

3-Ethoxybenzonitrile, also known as m-ethoxybenzonitrile, is a disubstituted aromatic compound featuring both a nitrile ($-C\equiv N$) and an ethoxy ($-OCH_2CH_3$) group attached to a benzene ring at the 1 and 3 positions, respectively. This substitution pattern imparts specific electronic and steric properties that are crucial for its reactivity and application.

The nitrile group is a strong electron-withdrawing group via both induction and resonance, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly if further activating groups are present. The ethoxy group, conversely, is an electron-donating group through resonance, which can influence the regioselectivity of reactions on the aromatic ring.

Table 1: Key Identifiers and Physicochemical Properties of **3-Ethoxybenzonitrile**

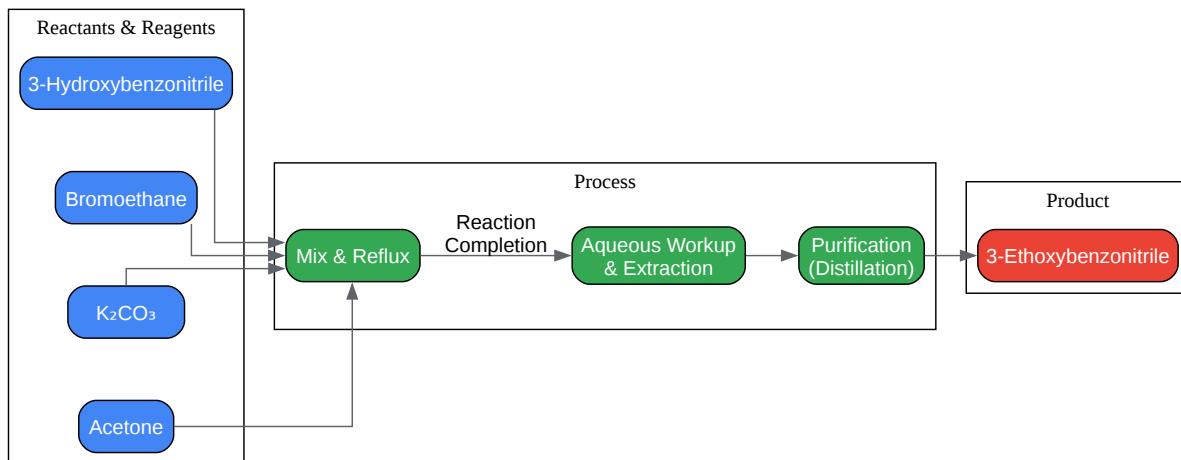
Property	Value	Source
CAS Number	25117-75-3	[1]
Molecular Formula	C ₉ H ₉ NO	[2]
Molecular Weight	147.17 g/mol	[2]
IUPAC Name	3-ethoxybenzonitrile	
Synonyms	Benzonitrile, m-ethoxy-; m-Ethoxybenzonitrile	[2]
Boiling Point	515.7 K (242.55 °C)	[2]

Synthesis and Mechanistic Considerations

The synthesis of **3-ethoxybenzonitrile** is typically achieved through standard organic transformations. A common and logical approach is the Williamson ether synthesis, starting from a commercially available phenolic precursor. This method is highly reliable and scalable, making it suitable for both laboratory and industrial production.

Protocol 1: Synthesis of 3-Ethoxybenzonitrile via Williamson Ether Synthesis

This protocol describes the synthesis of **3-ethoxybenzonitrile** from 3-hydroxybenzonitrile. The reaction proceeds via an S_n2 mechanism where the phenoxide ion, formed by deprotonation of the phenol, acts as a nucleophile and attacks the electrophilic carbon of an ethylating agent.


Materials:

- 3-Hydroxybenzonitrile
- Bromoethane or Iodoethane
- Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
- Acetone or Dimethylformamide (DMF)

- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)

Step-by-Step Procedure:

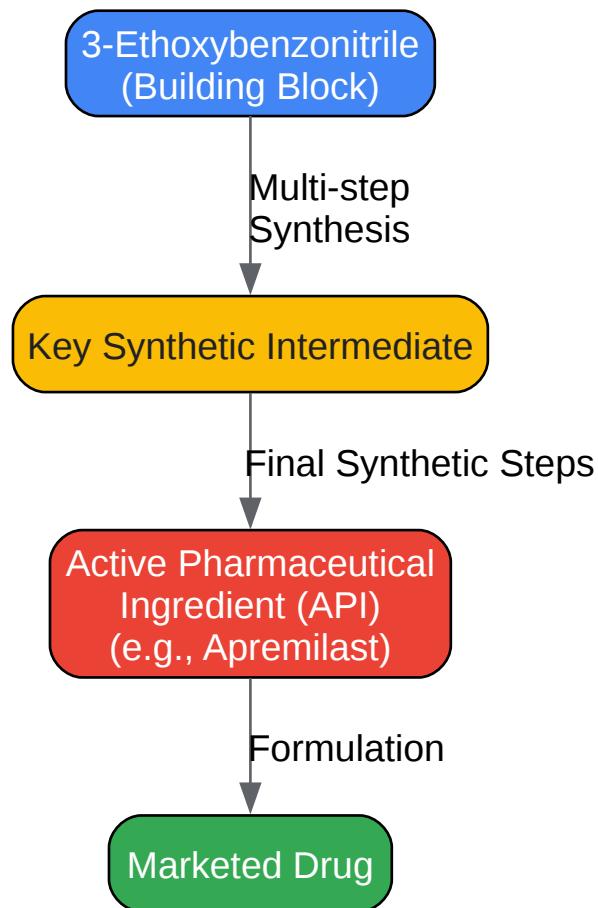
- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzonitrile (1.0 eq) and a suitable solvent such as acetone or DMF.
- Base Addition: Add a base, such as anhydrous potassium carbonate (1.5 eq), to the mixture. The base is crucial for deprotonating the hydroxyl group to form the more nucleophilic phenoxide.
- Ethylating Agent: Add the ethylating agent, such as bromoethane (1.2 eq), to the reaction mixture.
- Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
- Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine. This removes any remaining inorganic impurities and water-soluble byproducts.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude **3-ethoxybenzonitrile** by vacuum distillation or column chromatography on silica gel to obtain the final product.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-ethoxybenzonitrile**.

Spectroscopic Characterization

The structural identity and purity of **3-ethoxybenzonitrile** are confirmed using standard spectroscopic techniques. Researchers can expect the following characteristic signals:


- **¹H NMR:** The spectrum will show a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethoxy group, typically around 1.4 ppm and 4.0 ppm, respectively. The aromatic protons will appear as multiplets in the range of 7.0-7.5 ppm.
- **¹³C NMR:** The spectrum will display signals for the methyl and methylene carbons of the ethoxy group, as well as distinct signals for the aromatic carbons and the nitrile carbon (typically around 118 ppm).

- IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile group ($\text{C}\equiv\text{N}$ stretch) will be observed around 2230 cm^{-1} .
- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound ($\text{m/z} = 147$).

Applications in Drug Discovery and Organic Synthesis

Benzonitrile derivatives are valuable building blocks in the synthesis of pharmaceuticals and other functional materials.^[3] The nitrile group can be readily transformed into other functional groups such as amines, amides, carboxylic acids, and tetrazoles, making it a versatile synthetic handle.

A prominent example of the utility of a closely related structure is in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used for the treatment of psoriasis and psoriatic arthritis. The synthesis of Apremilast utilizes 3-ethoxy-4-methoxybenzonitrile as a key intermediate.^[4] This underscores the importance of ethoxy-substituted benzonitriles in accessing complex and medicinally relevant scaffolds.

[Click to download full resolution via product page](#)

Caption: Role of benzonitriles in the drug development pipeline.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling **3-ethoxybenzonitrile**. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[5]

Handling:

- Use only in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
- Avoid breathing dust, fumes, or vapors.[5]

- Wash hands thoroughly after handling.

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.
- Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

- In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5]
- In case of skin contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[5]
- If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[5]
- If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion

3-Ethoxybenzonitrile is a valuable and versatile chemical compound with significant applications in organic synthesis and as a building block for pharmaceuticals. Its synthesis is straightforward, and its reactivity is well-defined, making it a reliable component in complex synthetic pathways. A thorough understanding of its properties, handling requirements, and synthetic utility is essential for any researcher or drug development professional working with this class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Ethoxybenzonitrile | C9H9NO | CID 91283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzonitrile, 3-ethoxy- [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Ethoxybenzonitrile for Scientific Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293884#3-ethoxybenzonitrile-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com